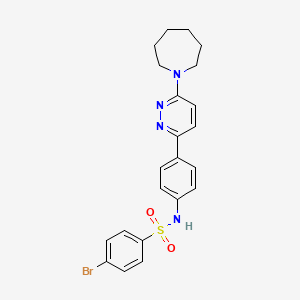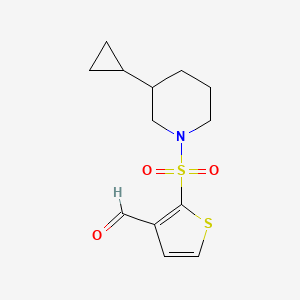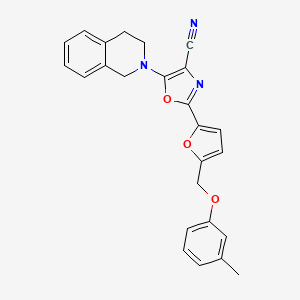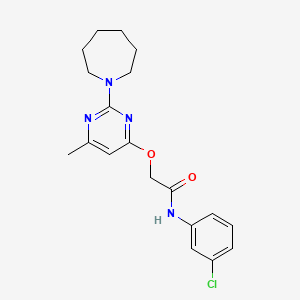
N-(5-bromo-1,3,4-thiadiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(5-bromo-1,3,4-thiadiazol-2-yl)acetamide” is a compound with the CAS Number: 55114-97-1 . It has a molecular weight of 223.07 . The IUPAC name for this compound is N-(5-bromo-1H-1lambda3,3,4-thiadiazol-2-yl)acetamide .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C4H5BrN3OS/c1-2(9)6-4-8-7-3(5)10-4/h10H,1H3,(H,6,8,9) . This code provides a unique representation of the compound’s molecular structure.Applications De Recherche Scientifique
Synthesis and Molecular Modeling in Anticancer Screening
A study focused on synthesizing a series of compounds related to N-(5-bromo-1,3,4-thiadiazol-2-yl)acetamide for anticancer screening. The research involved the heterocyclization of precursors to create new imidazothiadiazole analogs. These compounds were evaluated for cytotoxic activities against various cancer cell lines, with some showing potent effects against breast cancer. The study highlights the potential of these derivatives as candidates for developing novel anticancer drugs (Abu-Melha, 2021).
Novel Derivatives as Anticancer Agents
Another research aimed to synthesize new derivatives of N-(5-substituted-1,3,4-thiadiazol-2-yl)-acetamide to investigate their anticancer activities. These compounds were tested against MCF-7 and A549 tumor cell lines, with some displaying promising cytotoxic activity. This work contributes to the search for new anticancer agents with improved efficacy (Çevik et al., 2020).
Structural Analysis of Acetamide Derivatives
Research on the structural analysis of two N-{2-([(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides has provided insights into their molecular arrangement and interactions. This study is crucial for understanding the chemical behavior and reactivity of these compounds, which can be applied to the design of drugs with specific biological activities (Boechat et al., 2011).
Photosensitizing Properties for Photodynamic Therapy
A novel zinc phthalocyanine derivative substituted with an N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide group demonstrated high singlet oxygen quantum yield. This property is significant for photodynamic therapy applications in cancer treatment, showcasing the versatility of this compound derivatives in medical research (Pişkin, Canpolat, & Öztürk, 2020).
Enzyme Inhibition and Therapeutic Potential
A study on N-(5-Methyl-1,3-Thiazol-2-yl)-2-{[5-((Un)Substituted-Phenyl)1,3,4-Oxadiazol-2-yl]Sulfanyl}acetamides revealed their potential as therapeutic agents. These compounds were evaluated for enzyme inhibition, offering insights into their possible applications in treating diseases that involve specific enzyme targets (Abbasi et al., 2018).
Orientations Futures
Thiadiazole derivatives, including “N-(5-bromo-1,3,4-thiadiazol-2-yl)acetamide”, have shown significant therapeutic potential . They have been the subject of considerable interest for designing new antitumor agents . Therefore, future research may focus on exploring their potential in medical applications, particularly in cancer treatment.
Mécanisme D'action
Mode of Action
Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. Based on its structural similarity to other thiadiazole derivatives, it might interact with its targets by forming hydrogen bonds or hydrophobic interactions .
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and low skin permeation .
Propriétés
IUPAC Name |
N-(5-bromo-1,3,4-thiadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrN3OS/c1-2(9)6-4-8-7-3(5)10-4/h1H3,(H,6,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XODMOHWEZASFFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(S1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(9-Methyl-3,9-diazaspiro[5.5]undecan-1-yl)methanol](/img/structure/B2925907.png)

![2-(4-fluorophenyl)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide](/img/structure/B2925909.png)

![3-{[2-(carboxymethoxy)phenyl]methylidene}-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B2925913.png)
![1-(4-Methoxyphenethyl)-3-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B2925914.png)
![2-((2-(4-ethoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2925916.png)


![2',5'-Dimethyl-[1,1':4',1''-terphenyl]-4,4''-dicarboxylic acid](/img/structure/B2925920.png)